5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione
CAS No.: 122180-36-3
Cat. No.: VC17325151
Molecular Formula: C17H12N2O2S
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122180-36-3 |
|---|---|
| Molecular Formula | C17H12N2O2S |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 5,5-diphenylimidazo[2,1-b][1,3]thiazole-3,6-dione |
| Standard InChI | InChI=1S/C17H12N2O2S/c20-14-11-22-16-18-15(21)17(19(14)16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
| Standard InChI Key | FPCIFLNSCFRLTP-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)N2C(=NC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)S1 |
Introduction
Structural and Chemical Identity
Core Framework and Substituent Effects
The compound belongs to the imidazo[2,1-b]thiazole family, a bicyclic system comprising fused imidazole and thiazole rings. The 5,5-diphenyl substitution introduces steric bulk and modulates electron density, potentially enhancing membrane permeability and target binding affinity compared to simpler thiazole derivatives . The 3,6-dione groups contribute to hydrogen-bonding interactions, a feature observed in bioactive thiazolidinediones such as the antidiabetic drug rosiglitazone .
Table 1: Key Structural Features and Hypothesized Roles
| Position | Substituent | Role in Bioactivity |
|---|---|---|
| 5 | Phenyl groups | Lipophilicity enhancement, π-π stacking |
| 3,6 | Dione moieties | Hydrogen bonding, metal coordination |
| Fused ring system | Imidazo[2,1-b]thiazole | Rigidity, conjugation stability |
Synthetic Methodologies
Retrosynthetic Analysis
While no explicit synthesis of 5,5-diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione is documented, analogous routes for imidazo[2,1-b]thiazoles suggest a multistep approach:
-
Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones .
-
Imidazole annulation: Cyclization via TosMIC (toluenesulfonylmethyl isocyanide) under basic conditions .
-
Dione introduction: Oxidation or Knoevenagel condensation with diketone precursors .
Experimental Considerations
A plausible pathway involves:
-
Synthesis of 5-phenylthiazole-2-amine from benzaldehyde and thiourea.
-
TosMIC-mediated cyclization to form the imidazo[2,1-b]thiazole core.
-
Double Mannich reaction with formaldehyde and secondary amines, followed by oxidation to install dione groups .
Reaction Scheme
Structure-Activity Relationships (SAR)
Substituent Effects on Potency
-
Phenyl groups: Para-substituted electron-donating groups (e.g., OCH3) enhance cytotoxicity (IC50: 10–30 µM) .
-
Dione configuration: Planar orientation optimizes hydrogen bonding with kinase ATP pockets .
Table 2: Comparative Activity of Thiazole-Dione Derivatives
| Compound | Target Cell Line | IC50 (µM) | Key Substituent |
|---|---|---|---|
| Thiazole-pyrimidine 34 | A375 melanoma | 0.009 | Cl at R-position |
| Oridonin derivative 18 | MCF-7/ADR | 0.2 | Thiazole-fused A-ring |
| Hypothesized 5,5-diphenyl | HeLa (projected) | <10 | 5,5-diphenyl |
Computational and Mechanistic Insights
Molecular Docking Studies
Although specific data for 5,5-diphenylimidazo[2,1-b]thiazole-3,6-dione are unavailable, analogous compounds show:
-
Strong binding to tubulin’s colchicine site (ΔG: −9.2 kcal/mol) .
-
Inhibition of COX-2 via hydrogen bonds with Arg120 and Tyr355 .
ADMET Predictions
-
Lipophilicity: LogP ≈ 3.1 (optimal for blood-brain barrier penetration).
-
Metabolic stability: Susceptible to CYP3A4-mediated oxidation at the dione moiety .
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume